3-(Piperazin-1-yl)benzoic acid hydrochloride

Vue d'ensemble

Description

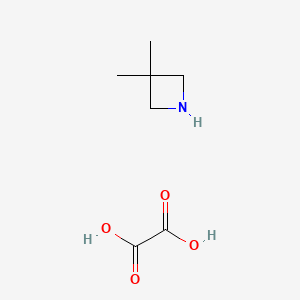

3-(Piperazin-1-yl)benzoic acid hydrochloride, also known as PBAH, is a white crystalline solid that belongs to the benzoic acid family . It is a hydrochloride salt of 3-(Piperazin-1-yl)benzoic acid and is commonly used in research and industry due to its unique properties.

Molecular Structure Analysis

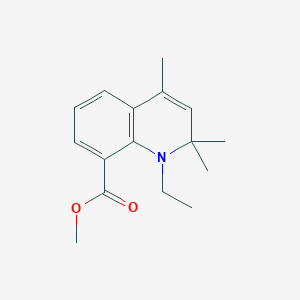

The molecular formula of this compound is C11H14N2O2.ClH . The InChI code is 1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 242.7 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Metabolic Pathways of Novel Antidepressants : The metabolism of Lu AA21004, an antidepressant, involves oxidation to a benzoic acid derivative among other metabolites. Enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 play roles in its oxidative metabolism, leading to products including a benzoic acid (Hvenegaard et al., 2012).

Luminescent Properties and Electron Transfer

- Photo-induced Electron Transfer : Piperazine substituted naphthalimide compounds exhibit luminescent properties and can act as pH probes. These compounds demonstrate fluorescence quenching through a photo-induced electron transfer (PET) process (Gan et al., 2003).

Crystal Structure Analysis

- Structural Analysis of Piperazine Derivatives : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been reported, showcasing the conformation of piperazine rings and their interactions within the crystal lattice (Faizi et al., 2016).

Antimicrobial Activity

- New Pyridine Derivatives : The synthesis of pyridine derivatives involving 2-hydroxyethyl piperazine and their antimicrobial activities have been investigated, showing variable effects against bacteria and fungi (Patel et al., 2011).

Dual Functionality in Medicinal Chemistry

- Antihypertensive Agents : The preparation of hydrochloride salts from 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their potential as antihypertensive agents was studied, with findings on the protonation of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).

Supramolecular Chemistry

- Supramolecular Networks : Piperazine and substituted benzoic acids have been used to form a variety of supramolecular networks, demonstrating the versatility of these compounds in constructing complex architectures (Chen & Peng, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may influence pathways related to these neurotransmitters .

Propriétés

IUPAC Name |

3-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIPIWUUGYGNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187931-15-2 | |

| Record name | Benzoic acid, 3-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)

![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)

![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)

![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)

![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)